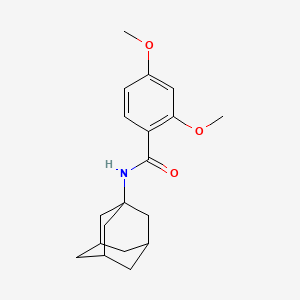amino]methyl}-6-methoxyphenol](/img/structure/B5170387.png)
2-bromo-4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol, also known as BDMC, is a synthetic compound that belongs to the phenol family. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
2-bromo-4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol exerts its biological effects by inhibiting the activity of various enzymes, including tyrosinase, which is involved in the synthesis of melanin, and acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 2-bromo-4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
2-bromo-4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer activity. It has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-bromo-4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol in scientific research is its ability to selectively target specific enzymes and pathways, which allows for the development of highly specific and effective drugs. However, one of the limitations of using 2-bromo-4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of 2-bromo-4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol, including the development of novel drug formulations, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, further studies are needed to determine the safety and toxicity of 2-bromo-4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol in humans, as well as its potential interactions with other drugs.
Synthesis Methods
2-bromo-4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol can be synthesized through a multi-step process that involves the reaction of 2,4-dibromo-6-methoxyphenol with N,N-dimethylaminoethyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-bromo-4-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-6-methoxyphenol has been extensively studied for its potential applications in various fields of scientific research, including cancer therapy, neuroprotection, and antimicrobial activity. Its unique chemical structure and properties make it an attractive candidate for drug development.
properties
IUPAC Name |
2-bromo-4-[[2-(dimethylamino)ethyl-methylamino]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrN2O2/c1-15(2)5-6-16(3)9-10-7-11(14)13(17)12(8-10)18-4/h7-8,17H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXWEHDABFQVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC(=C(C(=C1)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5170310.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)
![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B5170335.png)

![5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5170337.png)
![3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5170339.png)
![diethyl {[(4-chlorobenzyl)amino]methylene}malonate](/img/structure/B5170357.png)

![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5170366.png)
![4-({4-[(4,6-dioxo-1-phenyl-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B5170381.png)
![1-(2-furoyl)-4-[(7-{[4-(3-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-2-yl)sulfonyl]piperazine](/img/structure/B5170395.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5170412.png)